molecular formula C33H57NO6 B575125 EC 418-100-1 CAS No. 172964-15-7

EC 418-100-1

Cat. No.: B575125
CAS No.: 172964-15-7
M. Wt: 563.82
InChI Key: XIGOSJBUBGZVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EC 418-100-1 is a complex organic compound with the molecular formula C33H57NO6 and a molecular weight of 563.82 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EC 418-100-1 involves multiple steps. One common method includes the reaction of benzylamine with 2,2-dimethyloctanoic acid in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with 2-hydroxypropane-1,3-diol under controlled conditions to yield the final compound.

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques, including esterification and amide formation reactions.

Chemical Reactions Analysis

Types of Reactions

EC 418-100-1 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

EC 418-100-1 has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.

    Industry: Used in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of EC 418-100-1 involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2-hydroxypropane-1,3-diyl) bis(3,5,5-trimethylhexanoate): Similar in structure but with different side chains.

    (2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate): Another complex ester with different functional groups.

Uniqueness

EC 418-100-1 is unique due to its specific combination of benzyl, hydroxyl, and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in specialized research applications.

Properties

CAS No.

172964-15-7

Molecular Formula

C33H57NO6

Molecular Weight

563.82

IUPAC Name

[3-[benzyl-[3-(2,2-dimethyloctanoyloxy)-2-hydroxypropyl]amino]-2-hydroxypropyl] 2,2-dimethyloctanoate

InChI

InChI=1S/C33H57NO6/c1-7-9-11-16-20-32(3,4)30(37)39-25-28(35)23-34(22-27-18-14-13-15-19-27)24-29(36)26-40-31(38)33(5,6)21-17-12-10-8-2/h13-15,18-19,28-29,35-36H,7-12,16-17,20-26H2,1-6H3

InChI Key

XIGOSJBUBGZVSV-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(COC(=O)C(C)(C)CCCCCC)O)O

Synonyms

4-benzyl-2,6-dihydroxy-4-aza-heptylene bis(2,2-dimethyloctanoate)

Origin of Product

United States

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